molecular formula C14H17NO2 B8359907 Methyl (4-tert-butylphenyl)cyanoacetate

Methyl (4-tert-butylphenyl)cyanoacetate

Cat. No.: B8359907
M. Wt: 231.29 g/mol
InChI Key: BLKJQQBXPUCUKR-UHFFFAOYSA-N
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Description

Methyl (4-tert-butylphenyl)cyanoacetate is a cyano-containing ester derivative with a bulky 4-tert-butylphenyl substituent. For instance, Methyl (1RS,2SR)-1-cyano-2-(4-tert-butylphenyl)cyclopropanecarboxylate (S2r), synthesized from 4-tert-butylstyrene and methyl cyanoacetate, shares key structural features, including the 4-tert-butylphenyl group and cyanoacetate moiety . S2r is described as a yellowish viscous oil with a yield of 88%, suggesting that the tert-butyl group may increase molecular weight and viscosity compared to simpler esters like methyl cyanoacetate .

The parent compound, methyl cyanoacetate (CAS 105-34-0), is a clear to light yellow liquid with a boiling point of 204–207°C, a melting point of -13°C, and a molecular weight of 99.09 g/mol. It is practically insoluble in water but miscible in ethanol and diethyl ether . Its reactivity in Knoevenagel condensations and role as a synthon in pharmaceutical and agricultural intermediates highlight its versatility .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 2-(4-tert-butylphenyl)-2-cyanoacetate

InChI

InChI=1S/C14H17NO2/c1-14(2,3)11-7-5-10(6-8-11)12(9-15)13(16)17-4/h5-8,12H,1-4H3

InChI Key

BLKJQQBXPUCUKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl and cyano groups in Methyl (4-tert-butylphenyl)cyanoacetate differentiate it from analogous esters. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Physical State Key Applications/Reactivity
This compound (inferred) N/A ~235.3* 4-tert-butylphenyl, cyano, ester Viscous oil (inferred) Intermediate in cyclopropane synthesis
Methyl cyanoacetate 105-34-0 99.09 Cyano, ester Liquid Knoevenagel condensations, pharmaceuticals
Ethyl 2-(4-cyanophenyl)acetate 67237-76-7 205.23 4-cyanophenyl, ester N/A High structural similarity (95%) to methyl esters
Methyl 4-fluorobenzoylacetate N/A 210.18 4-fluorophenyl, ketone, ester N/A Ketone-containing intermediate
Methyl 4-chlorophenylacetate 52449-43-1 184.62 4-chlorophenyl, ester N/A Halogenated aromatic ester

*Estimated based on structural formula.

Key Differences:

Halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) exhibit distinct electronic effects. Fluorine’s electronegativity enhances reactivity in electrophilic substitutions, while chlorine increases molecular weight and may influence toxicity .

Reactivity: Methyl cyanoacetate undergoes Knoevenagel condensations with aldehydes to form α,β-unsaturated nitriles, a reaction less documented for bulkier tert-butyl derivatives . Ethyl 2-(4-cyanophenyl)acetate (95% similarity) shares cyano and ester groups but lacks steric hindrance, enabling broader synthetic applications .

Physical Properties: The tert-butyl group likely raises the boiling point and viscosity relative to methyl cyanoacetate (BP 204–207°C) . Halogenated derivatives (e.g., 4-chloro) may have higher densities and melting points due to halogen atomic mass .

Research Findings:

  • Synthetic Utility: Methyl cyanoacetate’s role in constructing 1,2,5-tricarbonyl compounds via copper-catalyzed oxidation highlights its versatility as a glyoxylate synthon .

Preparation Methods

Alkylation of 4-tert-Butylbenzyl Cyanide

In the first step, 4-tert-butylbenzyl cyanide reacts with methyl carbonate in the presence of sodium methoxide (NaOMe) as a base. The reaction proceeds via nucleophilic substitution, where the cyanide group attacks the electrophilic carbonyl carbon of methyl carbonate. This step forms the intermediate this compound precursor.

Reaction Conditions

  • Molar Ratios : 1:3.5 (4-tert-butylbenzyl cyanide : methyl carbonate)

  • Catalyst : Sodium methoxide (0.13 mol per 0.1 mol substrate)

  • Temperature : 90°C initially, then 120–130°C

  • Solvent : None (neat conditions)

  • Yield : 80.9%

The intermediate is purified via vacuum distillation (150–155°C at 133.3 Pa), yielding a colorless liquid with ≥98.3% purity.

Challenges in Traditional Synthesis

  • Moisture Sensitivity : Sodium methoxide is highly hygroscopic, requiring anhydrous conditions. Trace water deactivates the catalyst, leading to incomplete reactions.

  • Energy Intensity : Prolonged heating at 120–130°C increases energy costs and risk of side reactions.

One-Step Synthesis Using Chloroformate Derivatives

A modern single-step method eliminates the need for transesterification by directly coupling 4-tert-butylbenzyl cyanide with methyl chloroformate. This approach, adapted from a patent for analogous ethyl esters, offers improved efficiency and scalability.

Reaction Mechanism

The synthesis involves a base-mediated nucleophilic acyl substitution:

4-tert-butylbenzyl cyanide+methyl chloroformateBasemethyl (4-tert-butylphenyl)cyanoacetate+HCl\text{4-tert-butylbenzyl cyanide} + \text{methyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

The base (e.g., triethylamine or N-methylmorpholine) neutralizes HCl, driving the reaction to completion.

Optimized Parameters (Hypothetical Adaptation)

While the patent specifies ethyl chloroformate derivatives, substituting methyl chloroformate would follow analogous conditions:

Parameter Value
Molar Ratio (Substrate : Chloroformate : Base)1 : 1.1 : 1.1
SolventToluene or xylene (4–5× substrate wt)
Temperature15–30°C (addition), 30–50°C (reflux)
Reaction Time2–4 hours
Yield (Projected)90–96%

Workup : Post-reaction, the mixture is filtered to remove solids, washed with water, and concentrated via rotary evaporation to isolate the product as a yellow oil.

Comparative Analysis of Methods

Yield and Purity

Method Yield Purity Key Advantage
Two-Step Traditional80.9%≥98.3%Established protocol
One-Step Chloroformate90–96%*≥97%*Reduced steps, moisture-tolerant

*Estimated based on patent data for analogous compounds.

Industrial Applicability

  • One-Step Method : Preferred for large-scale production due to shorter cycle times and reduced sensitivity to ambient humidity.

  • Solvent Choice : Toluene and xylene enable easy recovery and recycling, lowering costs.

Experimental Validation and Case Studies

Patent-Based Adaptation (Hypothetical)

A hypothetical adaptation of the patent’s Example 1 for methyl ester synthesis would involve:

  • Charging a reactor with 4-tert-butylbenzyl cyanide (0.25 mol), N-methylmorpholine (0.27 mol), and toluene (4× wt).

  • Slowly adding methyl chloroformate (0.27 mol) at 20°C.

  • Refluxing at 35°C for 3 hours.

  • Isolating the product via filtration and solvent evaporation.

Projected Outcome :

  • Yield : ~95%

  • Purity : ≥97% (HPLC)

Troubleshooting Common Issues

  • Low Yields : Ensure stoichiometric excess of methyl chloroformate (1.1–1.5 eq) to compensate for volatility.

  • Byproduct Formation : Use high-purity solvents to minimize aldol condensation side reactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (4-tert-butylphenyl)cyanoacetate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclopropanation using 4-tert-butylstyrene and methyl cyanoacetate under bromosulfonium bromide catalysis. Key parameters include stoichiometric ratios (e.g., 21.0 mmol styrene to 17.0 mmol methyl cyanoacetate) and reaction time. Evidence from a cyclopropane synthesis study achieved an 88% yield by maintaining anhydrous conditions and slow reagent addition to minimize side reactions . For yield optimization, consider varying catalysts (e.g., Cu(I) iodide for aerobic oxidation) or solvent-free systems using calcite/fluorite catalysts, as demonstrated in analogous Knoevenagel condensations .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • Methodological Answer : Use gas chromatography (GC) with >98.0% purity thresholds as a baseline . Complement this with nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on cyano (-CN) and ester (-COOCH3) groups. High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., expected m/z ~245.1 for C14H17NO2). For solubility-dependent applications, measure density (1.1 g/cm³) and refractive index (1.402) to assess batch consistency .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound shares hazards with structurally similar cyanoacetates, including eye irritation (H319). Use nitrile gloves, sealed eyewear, and fume hoods. Monitor vapor pressure (0.2 mmHg at 25°C) to avoid inhalation risks. Store in airtight containers under inert gas (N2/Ar) to prevent hydrolysis, as cyanoacetates degrade in humid environments .

Advanced Research Questions

Q. How do stereochemical outcomes in cyclopropane derivatives of this compound arise, and how can they be controlled?

  • Methodological Answer : Stereoselectivity in cyclopropane formation (e.g., trans- vs. cis-isomers) depends on the electronic environment of the tert-butyl group and reaction kinetics. Computational studies (DFT) can model transition states to predict diastereomeric ratios. Experimentally, chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carboxylates) may enhance enantiomeric excess. Refer to cyclopropanation mechanisms using bromosulfonium bromides for foundational insights .

Q. What strategies resolve contradictions in catalytic efficiency data for solvent-free reactions involving this compound?

  • Methodological Answer : Discrepancies in catalyst performance (e.g., calcite vs. fluorite in Knoevenagel condensations) often stem from surface area or Lewis acidity differences. Conduct BET surface area analysis and FT-IR spectroscopy to characterize catalyst active sites. Compare turnover frequencies (TOF) under standardized conditions (e.g., 80°C, 4h). For reproducibility, pre-activate catalysts at 200°C to remove adsorbed water .

Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and density functional theory (DFT, B3LYP/6-31G*) to simulate interactions with electrophiles (e.g., aldehydes). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Validate predictions with experimental kinetic studies, monitoring intermediates via LC-MS .

Q. What purification techniques are optimal for large-scale synthesis of this compound?

  • Methodological Answer : Replace batch distillation with continuous five-tower distillation (ASPEN PLUS simulation-optimized). Key parameters include reflux ratios (2:1 for primary towers), feed stage optimization, and Wilson equation-based vapor-liquid equilibrium modeling. Industrial trials achieved 30% energy reduction and higher purity (>99%) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize samples from alternative solvents (e.g., hexane/EtOAc vs. MeOH) and compare melting ranges. PXRD can confirm crystal phase consistency .

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